molecular formula C10H18O4 B14513065 Butanedioic acid, hexyl-, (S)- CAS No. 63163-10-0

Butanedioic acid, hexyl-, (S)-

Cat. No.: B14513065
CAS No.: 63163-10-0
M. Wt: 202.25 g/mol
InChI Key: ZJVMHPVIAUKERS-QMMMGPOBSA-N
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Description

Butanedioic acid, hexyl-, (S)-, also known as (S)-hexyl succinate, is an ester derivative of succinic acid (butanedioic acid) where one carboxylic acid group is esterified with a hexyl chain, and the stereochemistry at the chiral center is specified as the (S)-enantiomer. Succinic acid (C₄H₆O₄) is a dicarboxylic acid with roles in biochemical pathways (e.g., the citric acid cycle) and industrial applications (e.g., food additives, biodegradable polymers) . The hexyl ester modification enhances its lipophilicity, making it suitable for applications in pharmaceuticals, fragrances, or specialty chemicals.

Properties

CAS No.

63163-10-0

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-hexylbutanedioic acid

InChI

InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1

InChI Key

ZJVMHPVIAUKERS-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, hexyl-, (S)- can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with hexanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of butanedioic acid, hexyl-, (S)- may involve the use of biocatalysts or microbial fermentation processes. These methods offer a more sustainable and environmentally friendly approach compared to traditional chemical synthesis. For example, genetically engineered microorganisms can be used to convert renewable feedstocks into the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, hexyl-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexylsuccinic anhydride or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Esterification: The compound can react with alcohols to form esters.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexylsuccinic anhydride

    Reduction: Hexylsuccinic alcohol

    Esterification: Hexylsuccinic esters

    Substitution: Various substituted hexylsuccinic acids

Scientific Research Applications

Butanedioic acid, hexyl-, (S)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of biodegradable polymers, plasticizers, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, hexyl-, (S)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hexyl group can influence the compound’s hydrophobicity and its ability to interact with lipid membranes or other hydrophobic environments. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: Hexyl esters (e.g., (S)-hexyl succinate) exhibit higher molecular weights and lipophilicity compared to methyl or ethyl esters, enhancing their compatibility with nonpolar matrices .

Chirality: The (S)-configuration in (S)-hexyl succinate may influence biological activity, as seen in other chiral esters like methyl (S)-3-hydroxybutanoate, which is used in drug synthesis .

Thermal Stability : Dimethyl succinate has a higher boiling point (196°C) than free succinic acid (235°C decomposes), suggesting esterification modifies volatility .

Bioactivity and Environmental Behavior

  • Immunomodulatory Effects: Free succinic acid has demonstrated immunomodulatory properties in animal studies, such as altering leukocyte counts and IgE levels . Esters may modulate these effects via controlled release.
  • Biodegradation : Deuterated hexylsuccinic acid is utilized to trace microbial degradation pathways in environmental studies, indicating susceptibility to biodegradation .

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